molecular formula C12H14F3N3O2 B1303474 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane CAS No. 646455-48-3

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane

Cat. No.: B1303474
CAS No.: 646455-48-3
M. Wt: 289.25 g/mol
InChI Key: NPWQDZRJYNUBQA-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving the appropriate diamine and a suitable electrophile.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Reduction: 1-[2-Amino-4-(trifluoromethyl)phenyl]-1,4-diazepane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the diazepane ring.

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of nitro and trifluoromethyl groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine
  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-Nitro-3-(trifluoromethyl)aniline

Comparison: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWQDZRJYNUBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381436
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646455-48-3
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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